molecular formula C12H14ClN3O2 B8018104 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B8018104
M. Wt: 267.71 g/mol
InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a phenoxymethyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESWEUTTJMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Assembly and Cyclization

The synthesis typically begins with the preparation of an acylhydrazide intermediate (31 ) derived from phenoxymethyl carboxylic acid hydrazide. This intermediate reacts with an azetidine-containing isocyanide (32 ) under Pd-catalyzed oxidative annulation conditions. The reaction proceeds in toluene under oxygen atmosphere, facilitating cyclization to form the 1,2,4-oxadiazole ring. Subsequent hydrochloride salt formation via HCl treatment yields the final compound.

Key Reaction Parameters:

  • Catalyst : Palladium(II) acetate (5 mol%).

  • Solvent : Toluene.

  • Temperature : 80°C.

  • Yield : ~75–80%.

This method prioritizes functional group compatibility but requires stringent anhydrous conditions to prevent intermediate hydrolysis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step. Acylhydrazides and isocyanides are irradiated at 150°C for 15 minutes in a solvent-free system, achieving yields comparable to conventional methods (78–82%). This approach reduces reaction time from hours to minutes and minimizes solvent waste.

Grinding Technique (Mechanochemical Synthesis)

Solid-state synthesis involves grinding equimolar amounts of phenoxymethyl acylhydrazide and azetidine-3-carbonyl chloride with iodine (10 mol%) as a catalyst. The exothermic reaction completes within 10 minutes, yielding 70–75% of the oxadiazole core. Acidification with HCl gas in diethyl ether produces the hydrochloride salt.

Advantages:

  • No solvent required.

  • Room-temperature compatibility.

  • Scalable for gram-scale production.

Electrochemical Synthesis

Sanjeev Kumar et al. reported an electro-oxidative method using a platinum electrode in acetonitrile/LiClO₄ electrolyte. Semicarbazide (24 ) reacts with azetidine-3-carbaldehyde (23 ) at 1.2 V vs. Ag/AgCl, forming semicarbazone intermediates (25 ) that undergo cyclization to yield 2-amino-5-(azetidin-3-yl)-1,3,4-oxadiazole (26 ). Phenoxymethyl incorporation is achieved via subsequent alkylation.

Conditions:

  • Electrolyte : 0.1 M LiClO₄ in CH₃CN.

  • Current Density : 5 mA/cm².

  • Yield : 68%.

Photoredox Catalysis

Kapoorr et al. demonstrated visible-light-driven cyclization using eosin Y (2 mol%) and CBr₄ under atmospheric oxygen. Semicarbazones derived from azetidine-3-carbaldehyde and phenoxymethyl hydrazide undergo oxidative heterocyclization to form the target oxadiazole. The method achieves 85–90% yield within 2 hours.

Reaction Highlights:

  • Catalyst : Eosin Y.

  • Light Source : 450 nm LED.

  • Oxygen Role : Terminal oxidant.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeScalability
ConventionalPd catalysis, 80°C, toluene75–8012–24 hHigh
MicrowaveSolvent-free, 150°C78–8215 minModerate
GrindingI₂ catalyst, RT70–7510 minHigh
Electrochemical1.2 V, CH₃CN/LiClO₄686 hLow
PhotoredoxEosin Y, visible light85–902 hModerate

Challenges and Optimization Strategies

Hydrochloride Salt Formation

Post-cyclization treatment with gaseous HCl in diethyl ether often leads to partial decomposition of the oxadiazole ring. Alternative approaches, such as using HCl in dioxane at 0°C, improve salt stability, yielding 95% purity.

Regioselectivity in Cyclization

Competing 1,3,4-oxadiazole formation is mitigated by employing bulky solvents (e.g., tert-amyl alcohol) that favor 1,2,4-regiochemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the azetidine or oxadiazole rings.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The 1,2,4-oxadiazole scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound : 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride Phenoxymethyl C₁₂H₁₅ClN₃O₂ 268.72 (calc.) Improved solubility (HCl salt)
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl C₈H₁₄ClN₃O₂ 219.67 Potential CNS activity (structural inference)
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride Piperidin-4-yl C₈H₁₄ClN₃O 215.67 Antimicrobial candidate
Ataluren (PTC124) 2-Fluorophenyl C₁₅H₁₀FNO₃ 283.25 Premature termination codon readthrough
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Trifluoromethyl, chloromethyl C₄H₂ClF₃N₂O 186.52 Reactive intermediate for fluorinated materials

Key Observations :

  • Fluorinated Groups (e.g., trifluoromethyl): Increase electron-withdrawing effects and metabolic stability, as seen in Ataluren . Chloromethyl: High reactivity, useful for further functionalization but may reduce stability .
Stability and Reactivity
  • Hydrochloride Salts : Improve aqueous solubility (e.g., 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole trifluoroacetate in ).
  • Fluorinated Derivatives: Perfluoroheptyl-substituted oxadiazoles form ionic liquid crystals due to their hydrophobic tails , contrasting with the target compound’s polar phenoxymethyl group.

Biological Activity

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an azetidine ring and a phenoxymethyl group attached to a 1,2,4-oxadiazole core. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H14ClN3O
Molecular Weight245.71 g/mol
CAS Number72716124

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Notably, derivatives of oxadiazole were effective against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests showed that this compound exhibited MIC values comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Findings : A study indicated that certain oxadiazole derivatives could inhibit the production of nitric oxide (NO) in macrophages, suggesting a potential for treating inflammatory conditions. The compound's ability to reduce TNF-alpha levels was also noted .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively researched. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis.

  • Case Study : In a study focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The compound triggered apoptotic pathways as evidenced by increased caspase activity .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anti-inflammatory Action : The compound likely modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.
  • Anticancer Action : It may induce apoptosis through the mitochondrial pathway and inhibit angiogenesis by targeting VEGF signaling.

Q & A

Q. Case Study :

VariableLow LevelHigh LevelOptimal
Temp.70°C90°C85°C
Catalyst5 mol%15 mol%12 mol%

How should researchers address contradictions in stability data under varying storage conditions?

Advanced Research Question
Conflicting stability data (e.g., decomposition rates in humid vs. dry environments) require systematic analysis:

Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

Analytical Cross-Validation : Compare HPLC, NMR, and mass spectrometry results to confirm degradation products .

What methodologies validate the compound’s biological activity while minimizing off-target effects?

Advanced Research Question

  • Target-Specific Assays : Use kinase inhibition profiling (e.g., VEGFR2/KDR assays) with ATP-competitive controls .
  • Selectivity Screening : Test against structurally similar receptors (e.g., other oxadiazole-binding proteins) to assess specificity .

How can AI-driven tools enhance experimental design for this compound?

Advanced Research Question
AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable:

  • Virtual Screening : Predict solvent effects on reaction kinetics.
  • Autonomous Optimization : Adjust parameters in real-time using feedback from inline analytics (e.g., Raman spectroscopy) .

What are the best practices for ensuring reproducibility in multi-step syntheses?

Basic Research Question

  • Standardized Protocols : Document intermediates’ characterization (e.g., ¹H NMR, HRMS) at each step .
  • Batch Consistency : Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like purity and yield .

How do researchers resolve spectral overlaps in structural characterization?

Basic Research Question
For NMR ambiguity (e.g., azetidine vs. oxadiazole proton signals):

  • 2D Techniques : Employ HSQC and HMBC to assign quaternary carbons and heteronuclear couplings.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups .

What safety protocols are critical for handling this hydrochloride salt?

Basic Research Question

  • Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • Waste Management : Neutralize acidic byproducts before disposal (pH 6–8) .

How can heterogeneous catalysis improve green synthesis routes?

Advanced Research Question
Immobilized catalysts (e.g., Pd/C or zeolites) enhance atom economy and reduce waste:

  • Leaching Tests : Monitor metal contamination in final products via ICP-MS.
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

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